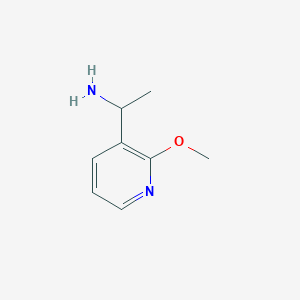

1-(2-Methoxypyridin-3-YL)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxypyridin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(9)7-4-3-5-10-8(7)11-2/h3-6H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHGXPRQYCQZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101273754 | |

| Record name | 2-Methoxy-α-methyl-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060807-25-1 | |

| Record name | 2-Methoxy-α-methyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060807-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-α-methyl-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101273754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 2 Methoxypyridin 3 Yl Ethanamine

Reactivity Profiles of the Ethanamine Moiety

The primary amine of the ethanamine group is a key reactive center, functioning as a potent nucleophile and a base. Its reactivity is central to a variety of derivatization strategies.

Nucleophilic Addition Reactions

The lone pair of electrons on the nitrogen atom of the ethanamine moiety imparts significant nucleophilic character. This allows 1-(2-Methoxypyridin-3-YL)ethanamine to participate in nucleophilic addition reactions with a range of electrophilic partners. For instance, it can react with aldehydes and ketones to form hemiaminal intermediates, which can subsequently dehydrate to form imines. solubilityofthings.com These reactions are fundamental for constructing larger molecular frameworks. The nucleophilicity of the amine is a cornerstone of its synthetic utility, enabling the formation of new carbon-nitrogen bonds through addition mechanisms.

Derivatization via Amide, Imine, and Other Functional Group Formation

The primary amine of this compound is readily converted into a variety of other functional groups. These transformations are crucial for modifying the compound's chemical properties and for its use as a building block in more complex syntheses.

Amide Formation: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base yields the corresponding amides. This is a robust and widely used transformation in organic synthesis. solubilityofthings.com

Imine Formation (Schiff Bases): Condensation with aldehydes or ketones, typically under conditions that facilitate the removal of water, leads to the formation of imines. solubilityofthings.com

Sulfonamide Formation: Treatment with sulfonyl chlorides provides stable sulfonamides, a functional group prevalent in medicinal chemistry.

These derivatizations highlight the versatility of the ethanamine moiety for creating diverse molecular architectures.

Table 1: Derivatization Reactions of the Ethanamine Moiety

| Reaction Type | Electrophile | Functional Group Formed |

|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide |

| Acylation | Carboxylic Anhydride (B1165640) ((RCO)₂O) | Amide |

| Condensation | Aldehyde (R-CHO) | Imine (Schiff Base) |

| Condensation | Ketone (R₂C=O) | Imine (Schiff Base) |

Formation of Thiocarbamate Intermediates and Thiourea (B124793) Derivatives

The nucleophilic amine can also react with sulfur-containing electrophiles to generate thiourea and thiocarbamate derivatives, which are significant scaffolds in medicinal and materials chemistry. nih.gov

Thiourea Derivatives: The reaction of this compound with an appropriate isothiocyanate (R-N=C=S) leads to the formation of a 1,3-disubstituted thiourea. The related compound, (2-methoxypyridin-3-yl)thiourea, is documented, indicating the feasibility of this transformation. uni.lu These derivatives are investigated for a range of biological activities. nih.gov

Thiocarbamate Intermediates: Thiocarbamates can be synthesized through various routes, such as the reaction of the amine with a thiocarbonyl transfer reagent like thiophosgene (B130339) or O-phenyl chlorothionoformate. These intermediates are valuable in further synthetic manipulations.

Table 2: Formation of Thiourea and Thiocarbamate Derivatives

| Reagent | Product Type | General Structure |

|---|---|---|

| Isothiocyanate (R-NCS) | Thiourea | R-NH-C(=S)-NH-R' |

| Thiophosgene (CSCl₂) | Isothiocyanate/Thiourea | R-N=C=S / R-NH-C(=S)-NH-R |

Transformations Involving the Pyridine (B92270) Ring System

The 2-methoxypyridine (B126380) ring offers numerous opportunities for functionalization, acting as a scaffold for the introduction of new substituents through various organic reactions. The electronic nature of the ring, influenced by the nitrogen atom and the methoxy (B1213986) group, dictates the regioselectivity of these transformations.

Functional Group Interconversions on the Pyridine Scaffold (e.g., Halogenation, Alkoxylation)

The modification of the pyridine ring is a key strategy for tuning the molecule's properties. Halogenation is a common first step, introducing a versatile handle for subsequent reactions.

Halogenation: Pyridine rings can be halogenated using various reagents. nih.gov For instance, chlorination can be achieved with agents like N-chlorosuccinimide (NCS) or sulfuryl chloride, while bromination can be performed using N-bromosuccinimide (NBS) or bromine. epo.orggoogle.com The position of halogenation is directed by the existing substituents. Directed ortho-metalation followed by trapping with a halogen source is another powerful strategy for regioselective halogenation. arkat-usa.org

Alkoxylation: An introduced halogen atom, particularly at an activated position on the pyridine ring, can be displaced by an alkoxide nucleophile (e.g., sodium methoxide) in a nucleophilic aromatic substitution (SNAr) reaction to yield an alkoxy derivative.

Table 3: Example Conditions for Halogenation of Pyridine Derivatives

| Halogenation Type | Reagent | Solvent | Reference |

|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | Chlorobenzene | epo.org |

| Chlorination | Trichloroisocyanuric acid | Chlorobenzene | epo.org |

| Bromination | 1,2-dibromotetrachloroethane | THF | arkat-usa.org |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction couples a halo-pyridine derivative with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.orgyoutube.com This method is exceptionally versatile for creating biaryl structures or introducing alkyl or vinyl groups onto the pyridine ring. nih.govnih.gov The choice of ligands, such as bulky, electron-rich phosphines, is critical for achieving high efficiency. youtube.comyoutube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between a halo-pyridine and an amine. wikipedia.orgorganic-chemistry.org This powerful transformation allows for the synthesis of a wide array of substituted amino-pyridines from a halogenated precursor of this compound. libretexts.orgchemspider.com The reaction typically requires a palladium source, a phosphine (B1218219) ligand, and a base. youtube.com

Table 4: Typical Components for Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst/Ligand | Base |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid (RB(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ |

Reaction Mechanism Elucidation

Understanding the reaction mechanisms of pyridyl-amine systems is crucial for controlling reaction outcomes and designing synthetic routes. The following subsections discuss mechanistic aspects of reactions involving pyridines that are relevant to the potential reactivity of this compound.

Kinetic and Spectroscopic Studies of Reaction Pathways

Kinetic and spectroscopic studies are powerful tools for elucidating reaction mechanisms. For pyridyl systems, such studies often focus on nucleophilic aromatic substitution (SNAr) reactions. The rates of these reactions are influenced by the nature of the substituents on the pyridine ring, the nucleophile, the leaving group, and the solvent.

Spectroscopic techniques such as NMR have been employed to identify and characterize intermediates in reactions involving pyridines. For example, in the reaction of amides with triflic anhydride in the presence of pyridine, pyridinium (B92312) intermediates have been observed and characterized using ¹H and ¹⁹F NMR spectroscopy. cdnsciencepub.com Similar techniques could potentially be used to study the intermediates formed during the reactions of this compound.

Intermediate Identification and Characterization

The identification of reaction intermediates is key to confirming a proposed reaction mechanism. In nucleophilic aromatic substitutions on pyridines, Meisenheimer complexes are often proposed as key intermediates. nih.gov These are resonance-stabilized anionic adducts formed by the attack of a nucleophile on the electron-deficient pyridine ring. While direct observation of Meisenheimer complexes can be challenging due to their transient nature, their existence is often inferred from kinetic data and computational studies.

In the context of the amination of pyridines, phosphonium (B103445) salt derivatives have been used to facilitate the reaction, proceeding through iminophosphorane intermediates. nih.gov These intermediates can be identified and characterized by spectroscopic methods, providing evidence for the proposed reaction pathway. nih.gov

Oxidative Amination and Imine Reduction Mechanisms

Oxidative amination and imine reduction are important transformations in the synthesis of amines. While specific studies on this compound are not available, general mechanisms for these reactions provide a basis for understanding its potential reactivity.

The synthesis of pyridines can be achieved from imines and alkynes through a C-H activation/electrocyclization/aromatization sequence. nih.gov A plausible mechanism involves the coordination of the imine to a metal catalyst, followed by oxidative addition of a C-H bond to form a metallacyclic intermediate. nih.gov Subsequent migratory insertion and reductive elimination lead to the formation of the pyridine ring. nih.gov

The reduction of imines to amines is a common reaction, often achieved using reducing agents like sodium borohydride. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the imine, followed by protonation of the resulting anion to yield the amine. masterorganicchemistry.com Reductive amination, which combines imine formation and reduction in a single pot, is a widely used method for synthesizing amines from carbonyl compounds. masterorganicchemistry.commasterorganicchemistry.com

Synthesis and Structural Diversification of Analogues and Derivatives of 1 2 Methoxypyridin 3 Yl Ethanamine

The structural framework of 1-(2-methoxypyridin-3-yl)ethanamine serves as a valuable scaffold in medicinal chemistry and materials science. Its diversification through synthetic modifications allows for the fine-tuning of its chemical and biological properties. Research has focused on two primary areas of modification: the ethanamine side chain and the methoxypyridine ring system.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different atomic constituents.

For 1-(2-Methoxypyridin-3-yl)ethanamine, the molecular formula is C₈H₁₂N₂O. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would measure the mass of the protonated molecule, [M+H]⁺. The exact theoretical mass is compared against the experimentally measured mass to confirm the molecular formula. The close correlation between the theoretical and observed mass provides strong evidence for the proposed elemental composition, ruling out other potential formulas.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₂O |

| Calculated Exact Mass ([M]) | 152.09496 Da |

| Calculated m/z for [M+H]⁺ | 153.10224 Da |

| Expected Experimental m/z | 153.1022 ± 0.0008 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity and structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin coupling), and relative abundance (integration). For this compound, characteristic signals for the methoxy (B1213986) group, the ethylamine (B1201723) moiety, and the pyridine (B92270) ring protons are expected.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), the type of each carbon (CH₃, CH₂, CH, or quaternary) can be determined. uvic.ca

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) are relative to TMS and can vary based on solvent and concentration.

| Atom Position | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine-H4 | ~7.6 (dd, 1H) | ~138.0 (CH) |

| Pyridine-H5 | ~7.0 (dd, 1H) | ~118.0 (CH) |

| Pyridine-H6 | ~8.1 (dd, 1H) | ~147.0 (CH) |

| Pyridine-C2 | - | ~163.0 (C) |

| Pyridine-C3 | - | ~135.0 (C) |

| CH-NH₂ | ~4.2 (q, 1H) | ~50.0 (CH) |

| CH₃-CH | ~1.4 (d, 3H) | ~22.0 (CH₃) |

| O-CH₃ | ~3.9 (s, 3H) | ~53.0 (CH₃) |

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this molecule, key correlations would be observed between the methine proton (CH-NH₂) and the methyl protons (CH₃-CH), as well as between adjacent protons on the pyridine ring (H4-H5, H5-H6).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). emerypharma.com This technique is essential for definitively assigning the chemical shifts of protonated carbons in the ¹³C spectrum based on the already assigned ¹H spectrum. For instance, it would link the signal at ~4.2 ppm to the carbon at ~50.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to four bonds. emerypharma.com This is vital for connecting molecular fragments and identifying quaternary carbons. Key HMBC correlations would include:

The methoxy protons (~3.9 ppm) to the C2 carbon of the pyridine ring (~163.0 ppm).

The methine proton (~4.2 ppm) to the pyridine C2 and C4 carbons.

The pyridine H4 proton to the pyridine C2, C3, and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This is particularly useful for determining stereochemistry and conformation. A key NOESY correlation would be expected between the protons of the methoxy group and the methine proton of the ethylamine group, confirming their proximity on the pyridine ring.

Table 3: Key 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Purpose | Expected Key Correlations |

|---|---|---|

| COSY | Identifies ¹H-¹H spin coupling networks | H4 ↔ H5; H5 ↔ H6; CH ↔ CH₃ |

| HSQC | Correlates protons to their directly attached carbons | Pyridine Hs ↔ Pyridine CHs; CH ↔ CH; CH₃ ↔ CH₃; OCH₃ ↔ OCH₃ |

| HMBC | Shows long-range ¹H-¹³C correlations (2-4 bonds) | OCH₃ → C2; CH → C2, C3, C4; H4 → C2, C3, C5 |

| NOESY | Reveals through-space proton proximities | OCH₃ ↔ CH-NH₂; H4 ↔ H5, CH-NH₂ |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is characteristic of its functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The spectrum for this compound would exhibit characteristic bands confirming the presence of its key functional groups. For instance, the N-H stretching of the primary amine, C-O stretching of the methoxy ether, and various vibrations associated with the aromatic pyridine ring would be visible.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, often providing clearer signals for aromatic ring systems than IR spectroscopy. chemicalbook.com

Table 4: Predicted Vibrational Spectroscopy Data

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300-3500 (two bands, broad) | Weak |

| Aromatic C-H | Stretch | 3000-3100 | Strong |

| Aliphatic C-H | Stretch | 2850-3000 | Moderate |

| Pyridine Ring (C=C, C=N) | Stretch | 1400-1600 | Strong |

| Ether (C-O) | Stretch | 1200-1250 (asymmetric) | Moderate |

| Amine (N-H) | Bend | 1580-1650 | Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By diffracting X-rays off the electron clouds of the atoms in an ordered crystal lattice, a detailed electron density map can be generated, revealing atomic positions with high precision.

Should a single crystal of this compound of sufficient quality be grown, X-ray diffraction analysis would provide unambiguous data on:

Bond lengths and angles: Precise measurements for every bond in the molecule.

Conformation: The exact dihedral angles, showing the spatial orientation of the methoxy and ethylamine substituents relative to the pyridine ring.

Intermolecular interactions: Details of hydrogen bonding (e.g., involving the amine group) and other packing forces in the crystal lattice.

While no public crystal structure for this specific compound is available, this technique remains the gold standard for absolute structure confirmation in the solid state.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

The carbon atom of the ethylamine group attached to the pyridine ring is a stereocenter, meaning that this compound exists as a pair of enantiomers ((R) and (S) forms). Chiroptical techniques are essential for analyzing chiral molecules.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers produce mirror-image CD spectra. This technique is highly sensitive for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample and can also be used to assign the absolute configuration by comparing experimental spectra to theoretical calculations or known standards.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, it provides information about the chirality of a molecule and can be used to distinguish between enantiomers.

For any synthesis aiming to produce a single enantiomer of this compound, CD or ORD spectroscopy would be the primary method to verify the stereochemical outcome and quantify its success.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(**), are employed to optimize the molecular structure and calculate key electronic parameters. nih.govniscpr.res.in

The optimized geometry provides the most stable three-dimensional arrangement of the atoms, from which bond lengths, bond angles, and dihedral angles can be determined. Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 1: Representative Electronic Properties of a Pyridine Derivative Calculated by DFT

| Property | Value |

| HOMO Energy | -6.646 eV |

| LUMO Energy | -1.816 eV |

| HOMO-LUMO Energy Gap | 4.83 eV |

| Total Energy | -455.9 au |

| Dipole Moment | 2.004 D |

This data is illustrative and based on calculations for related pyridine compounds like quinoline. scirp.org

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. While DFT is itself an ab initio method, other techniques like Hartree-Fock (HF) are also used. These methods are valuable for calculating a wide range of molecular properties. For instance, Gauge-Independent Atomic Orbital (GIAO) calculations are frequently used to predict NMR chemical shifts (¹H and ¹³C), providing a theoretical spectrum that can be compared with experimental data for structure verification. nih.gov

Furthermore, these methods can compute vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved, confirming the presence of specific functional groups.

Key reactivity descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These parameters are calculated from the HOMO and LUMO energies. The Fukui function is another important descriptor that indicates the most likely regions for nucleophilic, electrophilic, and radical attack on the molecule.

Table 2: Representative Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Illustrative Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.231 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.415 eV |

| Global Softness (S) | 1 / (2η) | 0.207 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 3.712 eV |

These values are illustrative and derived from the representative data in Table 1.

Reaction Pathway Modeling and Transition State Analysis

Computational methods are invaluable for elucidating reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transition states.

By calculating the energies of reactants, products, and intermediates, computational chemistry can predict the thermodynamic feasibility of a reaction. Furthermore, by locating and characterizing the transition states, the activation energies can be determined, providing insight into the reaction kinetics. This allows for the prediction of the major products and the selectivity (chemo-, regio-, and stereo-) of a reaction. For substituted pyridines, this can be used to predict the outcomes of reactions such as electrophilic substitution or nucleophilic attack on the ring.

Computational studies can provide a step-by-step description of a reaction mechanism. For instance, in the synthesis of pyridine derivatives, computational modeling can help to understand the sequence of bond-forming and bond-breaking events. Methods like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state connects the intended reactants and products. Natural Bond Orbital (NBO) analysis can be used to study charge transfer interactions and hyperconjugation within the molecule during the reaction, providing a deeper understanding of the electronic factors that govern the mechanism. nih.gov

Molecular Dynamics Simulations (for chemical interactions and conformational studies)

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. This technique allows researchers to observe how a molecule behaves over time, providing a view of its dynamic nature. For a compound like 1-(2-Methoxypyridin-3-YL)ethanamine, MD simulations can be instrumental in understanding its stability and how it might interact with biological targets, such as proteins or enzymes.

The general approach involves placing the molecule in a simulated environment, often a box of water molecules, and calculating the forces between atoms to model their motion. These simulations can reveal stable and transient conformations of the molecule and assess the stability of its binding to a potential target. For instance, in studies of similar pyridine derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, which is a critical step in drug discovery and development.

Although detailed research findings from MD simulations specifically for this compound are not present in the available literature, this methodology remains a key tool for future investigations into its interactive and conformational behavior.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which helps in the identification and characterization of a compound. Techniques like Density Functional Theory (DFT) are often employed to calculate properties that correlate with experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

For example, DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms, which would be invaluable for interpreting experimental NMR spectra of this compound. Similarly, vibrational frequencies can be computed to predict the appearance of an IR spectrum. While predicted spectroscopic data for the specific target compound are not documented in the search results, predicted Collision Cross Section (CCS) values, which relate to the molecule's shape and are measured by ion mobility spectrometry, have been calculated for structurally related compounds. For instance, the predicted CCS for the [M+H]⁺ adduct of 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol (B1451675) is 134.2 Ų. uni.lu Such predictions for this compound would require dedicated computational analysis.

Table 1: Examples of Predicted Spectroscopic Data for Related Compounds

| Compound | Adduct | Predicted Parameter | Value |

|---|---|---|---|

| 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol | [M+H]⁺ | Collision Cross Section (CCS) | 134.2 Ų |

| 2-[(6-methoxypyridin-3-yl)amino]ethan-1-ol | [M+Na]⁺ | Collision Cross Section (CCS) | 141.6 Ų |

This table showcases predicted data for a structurally related compound to illustrate the type of information that can be generated through computational methods. Data specific to this compound is not available in the searched literature.

Conformational Analysis

For this compound, conformational analysis would focus on the rotation around the single bonds connecting the ethylamine (B1201723) side chain to the pyridine ring and the methoxy (B1213986) group to the ring. Computational methods, particularly quantum chemical calculations, can be used to determine the geometry of different conformers and calculate their relative energies. This helps identify the most stable, low-energy conformations that the molecule is likely to adopt.

While specific conformational analysis studies for this compound are not found in the reviewed literature, studies on similar molecules, like 1-(4-Methoxypyridin-3-YL)ethanone, note that the geometry of the molecular scaffold is a key consideration in its chemical behavior. A thorough conformational analysis would be a prerequisite for understanding the structure-activity relationships of this compound.

Applications As a Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Utility in the Construction of Complex Molecular Architectures and Heterocyclic Scaffolds

While specific examples for 1-(2-Methoxypyridin-3-YL)ethanamine are not readily found in the literature, its structural motifs are present in more complex molecules. The primary amine is a key functional group for the formation of a wide array of chemical bonds, including amides, sulfonamides, and carbamates, and for the construction of nitrogen-containing heterocycles through condensation and cyclization reactions.

The pyridine (B92270) core is a fundamental scaffold in medicinal chemistry and materials science. The substituents on the ring can direct further functionalization. For instance, the methoxy (B1213986) group can influence the regioselectivity of electrophilic aromatic substitution reactions.

Role in the Synthesis of Chiral Compounds and Enantiopure Intermediates

The ethanamine side chain of this compound contains a stereocenter, meaning the compound can exist as a racemic mixture of two enantiomers. This inherent chirality makes it a potential starting material for the synthesis of enantiopure compounds.

Resolution of the racemic mixture would provide access to the individual enantiomers, which could then be used as chiral building blocks. The chiral amine functionality is particularly valuable in asymmetric synthesis, where it can be incorporated into target molecules to control their stereochemistry.

Precursor for Catalytic Ligands in Transition Metal and Organocatalysis

The combination of a pyridine nitrogen and a primary amine in this compound makes it an attractive candidate for development as a bidentate ligand for transition metal catalysis. The two nitrogen atoms can coordinate to a metal center, forming a stable chelate ring.

Modification of the primary amine, for example, through reaction with phosphines or other coordinating groups, could lead to a variety of ligand structures. These ligands could find potential applications in a range of catalytic transformations, such as cross-coupling reactions, hydrogenations, and asymmetric catalysis. Furthermore, the chiral nature of the molecule could be exploited in the design of ligands for enantioselective catalysis.

Q & A

Q. Advanced

- Benchmarking : Compare DFT results with experimental spectroscopy or crystallographic data.

- Error Analysis : Assess basis set limitations or solvent effects in DFT.

- Multi-Method Validation : Use coupled-cluster (CCSD(T)) or MP2 methods to cross-validate key properties .

What are the challenges in determining its crystal structure, and how are they addressed?

Advanced

Challenges include crystal twinning or weak diffraction. Solutions:

- Cryocooling : Stabilize crystals at 100 K.

- SHELXD/SHELXE : For phase problem resolution in small-molecule crystallography.

- TWIN Laws : Apply software corrections for twinned datasets .

What are the recommended safety protocols for handling this compound in the laboratory?

Q. Basic

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite).

Refer to SDS sheets for specific first-aid measures (e.g., eye rinsing for 15+ minutes) .

How is this compound used as a ligand in coordination chemistry, and what factors influence its binding modes?

Advanced

The ethanamine group acts as a monodentate or bridging ligand. Binding modes depend on:

- Steric Effects : Methoxy group position on pyridine.

- pH : Protonation state of the amine.

- Metal Ion : Transition metals (e.g., Cu, Ni) favor square-planar or octahedral geometries .

What in vitro assays are used to evaluate its bioactivity in drug discovery?

Q. Advanced

- Enzyme Inhibition : Kinase or protease assays (IC determination).

- Cytotoxicity : MTT assay on cell lines (e.g., HEK293).

- Receptor Binding : Radioligand displacement studies (e.g., GPCR targets) .

What are the solubility and stability considerations for this compound under different conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.